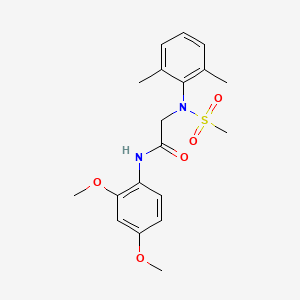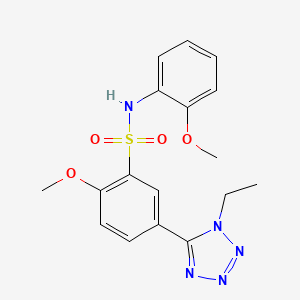
N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 52432, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antagonist of the GABA~A~ receptor, which has been implicated in a variety of physiological and pathological processes. In
Mécanisme D'action
The mechanism of action of N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 52432 is based on its ability to bind to the GABA~A~ receptor and block its activity. This receptor is a pentameric protein complex that consists of multiple subunits, each of which can contribute to the pharmacological properties of the receptor. N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 52432 binds to a specific site on the receptor, called the benzodiazepine site, which is located on the α subunit of the receptor. By binding to this site, N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 52432 prevents the binding of benzodiazepines and other ligands, which can modulate the activity of the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 52432 are related to its ability to block the activity of the GABA~A~ receptor. This receptor is involved in the regulation of neuronal excitability, and its activation by GABA can lead to the inhibition of neurotransmitter release and the suppression of neuronal activity. By blocking the activity of this receptor, N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 52432 can lead to the disinhibition of neuronal activity and the enhancement of neurotransmitter release. This can have a variety of effects on physiological processes, such as anxiety, seizures, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 52432 is its high selectivity for the GABA~A~ receptor. This allows researchers to study the specific role of this receptor in various processes, without affecting other neurotransmitter systems. Another advantage is the availability of this compound, which can be easily synthesized in the laboratory. However, one of the main limitations of N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 52432 is its relatively low potency, which can limit its effectiveness in certain experiments. In addition, the use of this compound requires careful consideration of the experimental design, as its effects can be influenced by various factors, such as the dose, route of administration, and experimental conditions.
Orientations Futures
There are several future directions for the use of N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 52432 in scientific research. One potential application is the study of the role of the GABA~A~ receptor in the development of drug addiction. N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 52432 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine, suggesting that this receptor may play a critical role in addiction. Another potential application is the study of the role of the GABA~A~ receptor in the regulation of sleep and wakefulness. N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 52432 has been shown to increase wakefulness and reduce sleep time, suggesting that this receptor may be involved in the regulation of sleep-wake cycles. Overall, the use of N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 52432 in scientific research has the potential to provide valuable insights into the role of the GABA~A~ receptor in various physiological and pathological processes.
Applications De Recherche Scientifique
N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 52432 has been widely used in scientific research as a tool to study the role of the GABA~A~ receptor in various physiological and pathological processes. This compound has been shown to be a selective antagonist of the GABA~A~ receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. By blocking the activity of this receptor, N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 52432 can be used to investigate the role of GABA~A~ receptor in various processes, such as anxiety, epilepsy, and addiction.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-7-8-13(2)16(9-12)20(24(3,22)23)11-17(21)19-15-6-4-5-14(18)10-15/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVQZHLKGDFWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



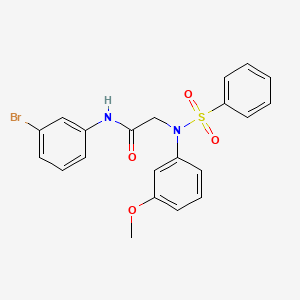
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479534.png)
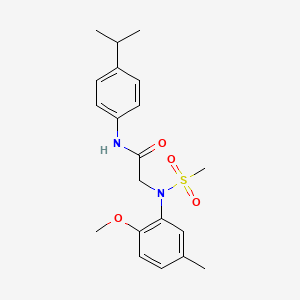
![ethyl 4-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3479559.png)
![ethyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3479562.png)
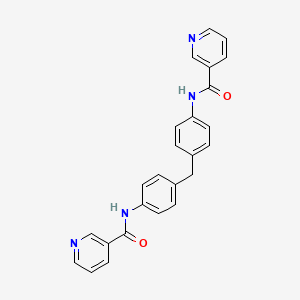

![2-[(4-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B3479581.png)
![2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide](/img/structure/B3479582.png)
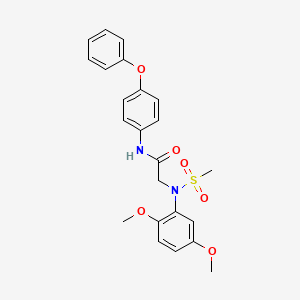
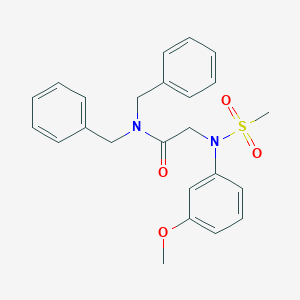
![ethyl 4-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3479591.png)
